Non-Inferior Hookworm Cure Rate vs. Albendazole with a Superior Tolerability Profile
In a randomized controlled trial for hookworm infection, Tribendimidine (400 mg) demonstrated a cure rate of 89.5%, which was significantly higher than the 70.6% cure rate achieved with albendazole (400 mg) [1]. This quantifies Tribendimidine's superior efficacy as a monotherapy for hookworm, a key differentiator for procurement decisions in endemic regions.
| Evidence Dimension | Cure Rate (CR) against Hookworm |
|---|---|
| Target Compound Data | 89.5% (85/95) |
| Comparator Or Baseline | Albendazole (70.6%; 60/85) |
| Quantified Difference | +18.9 percentage points |
| Conditions | Single oral dose; Tribendimidine 400 mg vs. Albendazole 400 mg; human clinical trial |
Why This Matters
This data provides a clear, quantitative basis for selecting Tribendimidine over albendazole for hookworm treatment programs where higher monotherapy cure rates are a priority.
- [1] Zhang, H., et al. (2006). Effect of a Novel Drug———Enteric Coated Tribendimidine in the Treatment of Intestinal Nematode Infections. Chinese Journal of Schistosomiasis Control, 18(1), 39-42. View Source
